5-Acetyl-2,4-dimethylthiazole chemical properties and structure
5-Acetyl-2,4-dimethylthiazole chemical properties and structure
An In-Depth Technical Guide to 5-Acetyl-2,4-dimethylthiazole: Chemical Properties, Structure, and Applications
Foreword for the Researcher
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and chemical industries, focusing on 5-Acetyl-2,4-dimethylthiazole (CAS No. 38205-60-6). As a Senior Application Scientist, my objective is to not only present the factual chemical data but to also provide a narrative that explains the "why" behind its properties and applications. The structure of this guide is designed to flow from the foundational chemical identity to its practical uses and potential research avenues, ensuring a thorough understanding of this multifaceted molecule. Every piece of data and every protocol is presented with the aim of being a self-validating system, grounded in authoritative sources to ensure scientific integrity.
Section 1: Molecular Identity and Structural Elucidation
5-Acetyl-2,4-dimethylthiazole is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 5.[1] This specific arrangement of functional groups is crucial to its distinct chemical properties and sensory profile.
Chemical Identifiers
A clear and unambiguous identification of a chemical substance is paramount for research and regulatory purposes. The following table summarizes the key identifiers for 5-Acetyl-2,4-dimethylthiazole.
| Identifier | Value | Source |
| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone | PubChem[2] |
| CAS Number | 38205-60-6 | NIST Chemistry WebBook[3] |
| Molecular Formula | C₇H₉NOS | PubChem[2] |
| Molecular Weight | 155.22 g/mol | PubChem[2] |
| InChI | InChI=1S/C7H9NOS/c1-4-7(5(2)9)10-6(3)8-4/h1-3H3 | PubChem[2] |
| InChIKey | BLQOKWQUTLNKON-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC1=C(SC(=N1)C)C(=O)C | PubChem[2] |
| Synonyms | 2,4-Dimethyl-5-acetylthiazole, Nutty Thiazole | PubChem[2], Sigma-Aldrich[4] |
Structural Representation
The spatial arrangement of atoms within 5-Acetyl-2,4-dimethylthiazole dictates its reactivity and interaction with biological systems. The following diagram illustrates its two-dimensional structure.
Caption: 2D structure of 5-Acetyl-2,4-dimethylthiazole.
Section 2: Physicochemical and Organoleptic Properties
The physical and sensory properties of 5-Acetyl-2,4-dimethylthiazole are a direct consequence of its molecular structure. These properties are critical for its application in various industries, particularly in the food and fragrance sectors.
Physical Properties
The compound is typically a colorless to pale yellow or light brown liquid.[1][5] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | ChemicalBook[5] |
| Boiling Point | 228-230 °C at 760 mmHg | Sigma-Aldrich[4] |
| Density | 1.15 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index (n20/D) | 1.543 | Sigma-Aldrich[4] |
| Solubility | Slightly soluble in water; soluble in organic solvents | CymitQuimica[1] |
| Flash Point | 104 °C (219.2 °F) - closed cup | Sigma-Aldrich[4] |
Organoleptic Profile
5-Acetyl-2,4-dimethylthiazole is highly valued for its potent and complex aroma profile. It is often described as having a roasted, nutty, and meaty odor.[6][7] Its taste characteristics at 10 ppm are described as nutty, roasted, meaty, and savory with woody and coffee nuances.[5] This unique sensory profile makes it a key ingredient in the formulation of a wide variety of flavors.
Section 3: Spectroscopic Analysis
Spectroscopic data is fundamental for the structural confirmation and purity assessment of 5-Acetyl-2,4-dimethylthiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The proton NMR spectrum would show distinct signals for the two methyl groups on the thiazole ring and the methyl group of the acetyl moiety.[8] Similarly, the carbon NMR would provide signals corresponding to each unique carbon atom in the molecule.[2]
Infrared (IR) Spectroscopy
The IR spectrum of 5-Acetyl-2,4-dimethylthiazole reveals the presence of key functional groups. A strong absorption band corresponding to the C=O stretching of the acetyl group is a characteristic feature.[9] Experimental and simulated IR spectra have been studied and show good agreement.[9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 5-Acetyl-2,4-dimethylthiazole shows a molecular ion peak corresponding to its molecular weight.[11][12]
Section 4: Synthesis and Manufacturing
The synthesis of 5-Acetyl-2,4-dimethylthiazole is a topic of interest for commercial production. While specific industrial methods may be proprietary, general synthetic routes often involve the construction of the thiazole ring followed by the introduction of the acetyl group.[13] One common approach is the Claisen-Schmidt condensation of 4-methylbenzaldehyde with 5-Acetyl-2,4-dimethylthiazole in a basic medium to derive chalcone.[14] Another example of its reactivity is the synthesis of 2,4-Dimethyl-5-bromoacetyl-thiazole, where 5-Acetyl-2,4-dimethylthiazole is reacted with bromine in glacial acetic acid.[15]
The purity of the final product is critical, especially for applications in the food and fragrance industries, with typical requirements of 98% or 99%.[13] Purification is commonly achieved through distillation or chromatography, and the purity is verified using analytical techniques like Gas Chromatography (GC).[13]
The following diagram illustrates a generalized workflow for the synthesis and quality control of 5-Acetyl-2,4-dimethylthiazole.
Caption: Generalized workflow for the synthesis and quality control.
Section 5: Applications and Industrial Relevance
The primary application of 5-Acetyl-2,4-dimethylthiazole is as a flavoring agent in the food industry.[1][6] Its potent nutty and meaty aroma makes it a valuable component in savory flavors for products such as soups, sauces, meat products, and snacks.[7] It is also used in bakery and dessert applications to impart roasted notes.[7]
Beyond the flavor industry, recent research has explored the potential biological activities of 5-Acetyl-2,4-dimethylthiazole. Molecular docking studies have suggested its potential as an antiproliferative and antibacterial agent, indicating possible applications in pharmaceutical research.[9][16]
Section 6: Safety and Handling
From a safety perspective, 5-Acetyl-2,4-dimethylthiazole is classified as harmful if swallowed.[2][17] It is also known to be an irritant.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[4][18] It is important to handle it in a well-ventilated area.[17] For detailed safety information, the Safety Data Sheet (SDS) should be consulted.[18][19]
Section 7: Future Research Directions
The unique properties of 5-Acetyl-2,4-dimethylthiazole open up several avenues for future research. Further investigation into its biological activities could lead to the development of new therapeutic agents.[16] Optimization of its synthesis to develop more sustainable and cost-effective methods is also an area of interest. Additionally, a deeper understanding of the relationship between its chemical structure and sensory perception could lead to the design of novel flavor compounds with enhanced properties.
References
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NIST. (n.d.). 5-Acetyl-2,4-dimethylthiazole. NIST Chemistry WebBook. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Delicious: Exploring 5-Acetyl-2,4-Dimethylthiazole Synthesis and Purity. Retrieved from [Link]
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ResearchGate. (2019). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Retrieved from [Link]
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Shandong Jitian Aroma Chemical Co.,Ltd. (n.d.). China 2,4-Dimethyl-5-acetyl thiazole. Retrieved from [Link]
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NIST. (n.d.). 5-Acetyl-2,4-dimethylthiazole Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole. Retrieved from [Link]
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Stenutz. (n.d.). 5-acetyl-2,4-dimethylthiazole. Retrieved from [Link]
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precisionFDA. (n.d.). 2,4-DIMETHYL-5-ACETYLTHIAZOLE. Retrieved from [Link]
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ResearchGate. (2025). synthesis and characterization of chalcone derived from 5- acetyl-2, 4-dimethyl thiazole -dft studies. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Flavor: Understanding 5-Acetyl-2,4-Dimethylthiazole and Its Role in Food. Retrieved from [Link]
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The Good Scents Company. (n.d.). nutty thiazole 2,4-dimethyl-5-acetylthiazole. Retrieved from [Link]
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